molecular formula F2W B1615771 Tungsten difluoride CAS No. 33963-15-4

Tungsten difluoride

Cat. No.: B1615771
CAS No.: 33963-15-4
M. Wt: 221.8 g/mol
InChI Key: ZNFTVTBEVWONNI-UHFFFAOYSA-L
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Description

Tungsten difluoride (WF₂) is a binary inorganic compound composed of tungsten and fluorine. Theoretical considerations suggest WF₂ may adopt a polymeric or layered structure due to tungsten’s +2 oxidation state, contrasting with the volatile WF₆ (+6 oxidation state).

Properties

CAS No.

33963-15-4

Molecular Formula

F2W

Molecular Weight

221.8 g/mol

IUPAC Name

difluorotungsten

InChI

InChI=1S/2FH.W/h2*1H;/q;;+2/p-2

InChI Key

ZNFTVTBEVWONNI-UHFFFAOYSA-L

SMILES

F[W]F

Canonical SMILES

F[W]F

Other CAS No.

33963-15-4

Origin of Product

United States

Chemical Reactions Analysis

Common Tungsten Fluorides and Stability

Tungsten primarily forms fluorides in the +4, +5, and +6 oxidation states:

  • Tungsten(VI) fluoride (WF₆) : A colorless, toxic gas widely used in semiconductor manufacturing for chemical vapor deposition (CVD) .

  • Tungsten(V) fluoride (WF₅) : A dark green solid formed under controlled chlorination conditions .

  • Tungsten(IV) fluoride (WF₄) : A less common compound, typically synthesized via reduction of WF₆ .

Notably, WF₂ is not mentioned in any of the provided sources , suggesting it is either unstable, not synthesized under standard conditions, or not well-researched.

Tungsten Hexafluoride (WF₆)

WF₆ is the most studied tungsten fluoride. Key reactions include:

  • Reduction with silicon or hydrogen :

    WF6(g)+3H2(g)W(s)+6HF(g)[6][7]\text{WF}_6(g) + 3\text{H}_2(g) \rightarrow \text{W}(s) + 6\text{HF}(g) \quad \text{[6][7]}

    This reaction is critical for depositing tungsten films in electronics.

  • Reaction with diols :
    WF₆ reacts with ethylene glycol or propanediols to form dimeric or trimeric complexes with bridge-deprotonated diol ligands .

  • Coordination with phosphines/arsines :
    WF₆ forms neutral complexes like [WF₆(AsMe₃)] and cationic species such as [WF₄{o-C₆H₄(AsMe₂)₂}₂][WF₇]₂ .

Tungsten Tetrafluoride (WF₄)

WF₄ is typically generated via reduction of WF₆. For example:

WF6(g)+SiH4(g)WF4(s)+SiH3F(g)+HF(g)[6]\text{WF}_6(g) + \text{SiH}_4(g) \rightarrow \text{WF}_4(s) + \text{SiH}_3\text{F}(g) + \text{HF}(g) \quad \text{[6]}

It exhibits reactivity with halogens and organic ligands but is less stable than WF₆ .

Thermodynamic and Kinetic Data

While WF₂-specific data are absent, thermodynamic parameters for WF₆ are well-documented:

PropertyValue (WF₆)Source
Density (gas, 25°C)13 kg/m³
Melting point2.3°C
Vapor pressure equationlog10P=4.555691021.208T+208.45\log_{10}P = 4.55569 - \frac{1021.208}{T + 208.45}

Gaps in WF₂ Research

The absence of WF₂ in the literature suggests:

  • Instability : Lower oxidation states of tungsten (e.g., +2) may not form stable fluorides under standard conditions.

  • Synthetic Challenges : Harsh fluorination conditions (e.g., high-temperature F₂ gas) favor higher oxidation states like +6 .

  • Research Focus : Industrial applications prioritize WF₆ and WF₄, leaving lower fluorides unexplored .

Comparison with Similar Compounds

Comparison with Similar Difluoride Compounds

Xenon Difluoride (XeF₂)

  • Structure : Linear molecule (F–Xe–F) with a trigonal bipyramidal electron geometry .
  • Properties: Molar mass: 169.29 g/mol Melting point: 128–129°C Reactivity: Strong fluorinating agent; reacts with metals (e.g., tungsten) to form metal fluorides and xenon gas . Applications: Etching agent in microfabrication and semiconductor industries .

Dinitrogen Difluoride (N₂F₂)

  • Structure : Exists as cis- and trans-isomers with N–N single bonds .
  • Properties :
    • Molar mass: 66.01 g/mol
    • Melting point (cis): <−195°C
    • Dipole moment: 0.16 D (cis) vs. 0 D (trans) .
    • Reactivity: Thermally unstable; decomposes into NF₃ and N₂ under heat.

Oxygen Difluoride (OF₂)

  • Structure : Bent molecular geometry (F–O–F) with O in +2 oxidation state.
  • Properties :
    • Molar mass: 70.0 g/mol
    • Reactivity: Explosive reactions with organic compounds; used historically for fluorination .
    • Hazards: Severe explosion risk during synthesis .

Boron Difluoride Complexes (e.g., (Formazanate)BF₂)

  • Structure: Tetrahedral geometry around boron, often stabilized by π-donor ligands .
  • Properties :
    • Optical properties: Large Stokes shifts (80–150 nm) and strong emission intensities in asymmetrical complexes .
    • Applications: Electrochemiluminescence probes and cell imaging .

Peroxydisulfuryl Difluoride (FO₂SO–OSO₂F)

  • Structure : Contains a weak O–O bond prone to homolytic cleavage .
  • Properties :
    • Reactivity: Generates FO₂SO• radicals, useful in radical polymerization or oxidation reactions .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Structure Key Properties Applications
Tungsten Difluoride WF₂ ~218 Polymeric (hypothetical) Hypothetical catalytic activity Research-stage materials synthesis
Xenon Difluoride XeF₂ 169.29 Linear Strong fluorination, high thermal stability Semiconductor etching
Dinitrogen Difluoride N₂F₂ 66.01 cis/trans isomers Low stability, isomer-dependent dipole moments Limited; academic studies
Oxygen Difluoride OF₂ 70.0 Bent Explosive fluorination Historical fluorination agent
(Formazanate)BF₂ CₓHᵧN₄BF₂ Variable Tetrahedral Optical activity, large Stokes shifts Bioimaging, sensors

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